Fenmetramide

Übersicht

Beschreibung

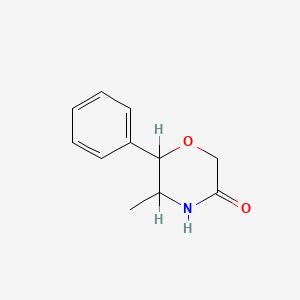

Fenmetramid ist eine chemische Verbindung mit dem IUPAC-Namen 2-Phenyl-3-methyl-morpholin-5-on. Es wurde in den 1960er Jahren von McNeil Laboratories als Antidepressivum patentiert, aber nie vermarktet . Fenmetramid ist ein 5-Keton-Derivat von Phenmetrazin und es wird erwartet, dass es psychostimulierende Wirkungen hervorruft, obwohl pharmakologische Daten fehlen .

Vorbereitungsmethoden

Die Synthese von Fenmetramid beinhaltet die Bildung der Morpholinon-Ringstruktur. Industrielle Produktionsverfahren würden wahrscheinlich Standardmethoden der organischen Synthese umfassen, einschließlich der Verwendung geeigneter Lösungsmittel, Katalysatoren und Reinigungsprozesse .

Analyse Chemischer Reaktionen

Fenmetramid kann wie andere Morpholinon-Derivate verschiedene chemische Reaktionen eingehen:

Oxidation: Fenmetramid kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Fenmetramid in seine reduzierten Formen umwandeln.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Fenmetramide is structurally related to other amphetamine derivatives, which have been known to influence neurotransmitter systems, particularly dopamine. Its primary application has been investigated in relation to its potential as an antidepressant and stimulant.

Antidepressant Potential

- In early studies, this compound was evaluated for its efficacy in treating depression. It was hypothesized to enhance mood through the modulation of monoamine neurotransmitters.

- Although clinical trials were limited, some animal studies indicated that this compound could produce effects similar to those of traditional antidepressants.

Behavioral Studies

This compound has been used in behavioral pharmacology research to understand its effects on learning and memory, as well as its potential for abuse.

Abuse Potential

- Research indicates that this compound exhibits cocaine-like discriminative stimulus effects in primate models. In studies with monkeys, both isomers of phenmetrazine (an active metabolite) showed dose-dependent substitution for cocaine, suggesting a significant potential for abuse .

- The compound's rapid onset and stimulant properties have raised concerns about its safety profile and potential for addiction.

Metabolic Studies

This compound's metabolism has been investigated to understand how it is processed in different species, which can inform its pharmacokinetics and toxicity.

Metabolism in Animals

- A study on the metabolism of this compound in guinea pigs revealed that a significant percentage was excreted as a lactam metabolite, with minimal unchanged drug detected . This highlights the importance of understanding metabolic pathways when considering the safety and efficacy of the drug.

- Comparative studies across species (including humans and tamarin monkeys) demonstrated variations in metabolite profiles, which are crucial for predicting human responses based on animal data .

Formulation and Delivery Systems

Research has also focused on developing effective delivery systems for this compound, particularly through transdermal and transmucosal routes.

Prodrug Development

- Recent advancements in drug formulation have explored prodrug strategies to enhance the bioavailability of this compound. Prodrugs can improve solubility and stability while reducing side effects .

- Techniques such as iontophoresis and microneedle arrays have been investigated to facilitate the delivery of this compound through biological membranes .

Case Studies

Several case studies have documented the behavioral effects of this compound in controlled settings:

Wirkmechanismus

The exact mechanism of action of fenmetramide is not well-documented. as a derivative of phenmetrazine, it is expected to produce psychostimulant effects by acting on the central nervous system. The molecular targets and pathways involved likely include the release of norepinephrine and dopamine, similar to other psychostimulant compounds .

Vergleich Mit ähnlichen Verbindungen

Fenmetramid ähnelt anderen Verbindungen wie:

Phenmetrazin: Ein Stimulans, das als Appetitzügler verwendet wurde.

Phendimetrazin: Ein Prodrug von Phenmetrazin, das als Appetitzügler verwendet wurde.

Biologische Aktivität

Fenmetramide, a compound closely related to amphetamines, has garnered attention for its biological activity, particularly in relation to its pharmacological effects and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

Overview of this compound

This compound is a stimulant drug that has been primarily studied for its effects on the central nervous system (CNS). It is structurally similar to other amphetamines and has been used in various contexts, including as an appetite suppressant. Understanding its biological activity requires an exploration of its mechanisms of action, metabolism, and effects observed in both animal models and human studies.

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor . This mechanism increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and potentially leading to increased energy levels. The compound's activity is similar to that of other amphetamines, which are known to stimulate the release of monoamines and inhibit their reuptake.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | SERT and NET inhibition | Appetite suppression |

| Amphetamine | Increased release of dopamine | ADHD treatment |

| Phenmetrazine | SERT inhibition | Stimulant for weight loss |

Metabolism

The metabolism of this compound involves several pathways, leading to various metabolites. Research indicates that this compound is metabolized through oxidation and conjugation , producing metabolites that may have differing biological activities. For instance, studies have shown that certain metabolites can exhibit psychoactive effects similar to the parent compound.

Case Study: Metabolic Fate in Humans and Animals

A study investigated the metabolic fate of this compound in humans and several animal models, revealing significant species differences in metabolism. In humans, approximately 93% of administered radioactivity was excreted within five days, with a notable percentage being unchanged drug and various metabolites such as glucuronides and phenolic compounds .

Biological Effects

The biological effects of this compound have been documented through various clinical observations:

- Appetite Suppression : Initially used as an appetite suppressant, this compound's efficacy in reducing food intake has been recorded in clinical settings.

- CNS Stimulation : Similar to other stimulants, this compound can lead to increased alertness and energy but may also result in side effects such as anxiety or agitation.

Research Findings

Recent studies have highlighted both therapeutic potentials and safety concerns associated with this compound:

- Efficacy in Weight Management : Clinical trials have demonstrated that this compound can effectively reduce body weight when combined with behavioral therapy.

- Adverse Effects : Reports indicate potential adverse effects including cardiovascular issues when used at high doses or for extended periods.

Eigenschaften

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.